
Bis(3-nitrophenyl) (dichloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 3-nitrophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl) (dichloromethyl)phosphonate typically involves the reaction of 3-nitrophenol with dichloromethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(3-nitrophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas and a palladium catalyst.
Substitution: Involves nucleophiles such as amines or alcohols and may require a base to facilitate the reaction.
Major Products
Hydrolysis: Produces phosphonic acid derivatives.
Reduction: Yields bis(3-aminophenyl) (dichloromethyl)phosphonate.
Substitution: Forms various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(3-nitrophenyl) (dichloromethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(3-nitrophenyl) (dichloromethyl)phosphonate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The phosphonate moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt metabolic pathways and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(3-aminophenyl) (dichloromethyl)phosphonate: Similar structure but with amino groups instead of nitro groups.
Bis(4-nitrophenyl) (dichloromethyl)phosphonate: Similar structure but with nitro groups in the para position.
Bis(3-nitrophenyl) (methyl)phosphonate: Similar structure but with a methyl group instead of a dichloromethyl group.
Uniqueness
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is unique due to the presence of both nitro groups and a dichloromethyl group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
67483-68-5 |
|---|---|
Molecular Formula |
C13H9Cl2N2O7P |
Molecular Weight |
407.10 g/mol |
IUPAC Name |
1-[dichloromethyl-(3-nitrophenoxy)phosphoryl]oxy-3-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2N2O7P/c14-13(15)25(22,23-11-5-1-3-9(7-11)16(18)19)24-12-6-2-4-10(8-12)17(20)21/h1-8,13H |
InChI Key |
MORRBNJRNMIGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


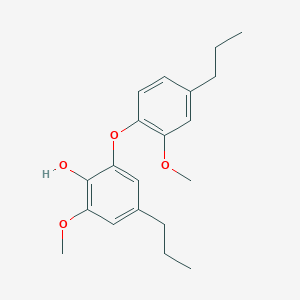

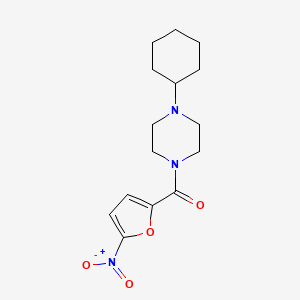
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
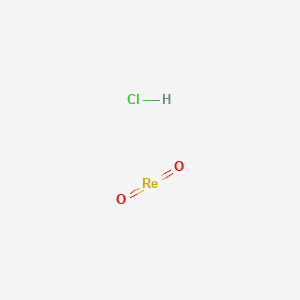
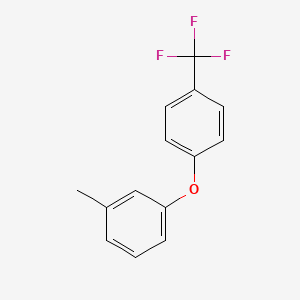


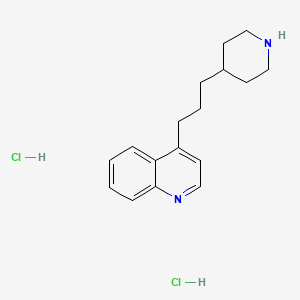
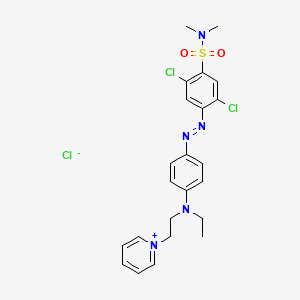
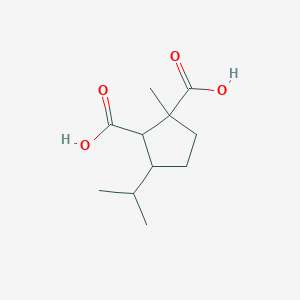
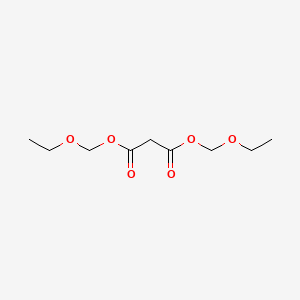
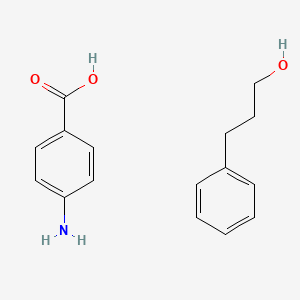
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
